molecular formula C5H13N3O B13065109 N'-hydroxy-2-[(propan-2-yl)amino]ethanimidamide

N'-hydroxy-2-[(propan-2-yl)amino]ethanimidamide

Cat. No.: B13065109
M. Wt: 131.18 g/mol
InChI Key: DBRYXIZIVCWPOL-UHFFFAOYSA-N
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Description

N'-Hydroxy-2-[(propan-2-yl)amino]ethanimidamide is an amidoxime derivative characterized by an ethanimidamide backbone with a hydroxylamine group (N'-hydroxy) and a propan-2-yl (isopropyl) amino substituent.

  • Aliphatic Substituent: The isopropyl group introduces steric hindrance and modulates lipophilicity, influencing solubility and reactivity .

Properties

Molecular Formula

C5H13N3O

Molecular Weight

131.18 g/mol

IUPAC Name

N'-hydroxy-2-(propan-2-ylamino)ethanimidamide

InChI

InChI=1S/C5H13N3O/c1-4(2)7-3-5(6)8-9/h4,7,9H,3H2,1-2H3,(H2,6,8)

InChI Key

DBRYXIZIVCWPOL-UHFFFAOYSA-N

Isomeric SMILES

CC(C)NC/C(=N/O)/N

Canonical SMILES

CC(C)NCC(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-[(propan-2-yl)amino]ethanimidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-[(propan-2-yl)amino]ethanimidamide with hydroxylamine under specific conditions to yield the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-[(propan-2-yl)amino]ethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

N’-hydroxy-2-[(propan-2-yl)amino]ethanimidamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-[(propan-2-yl)amino]ethanimidamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares substituents, molecular weights, and key properties of structurally related amidoximes:

Compound Name Substituent Molecular Weight (g/mol) Key Properties Reference
N'-Hydroxy-2-(thiomorpholin-4-yl)ethanimidamide Thiomorpholine (cyclic sulfide) 291.24 (dihydrochloride) High hydrogen bonding capacity; participates in nucleophilic substitutions
N-Hydroxy-2,2-dimethylpropanimidamide 2,2-Dimethylpropyl 116.16 Steric bulk reduces reactivity; SMILES: CC(C)(C)C(=NO)N
N'-Hydroxy-2-(2-thienyl)ethanimidamide Thiophene (aromatic) 156.21 Melting point: 68–74°C; aromaticity enhances stability
N'-Hydroxy-2-(pyridin-3-yl)ethanimidamide Pyridine (aromatic N) 151.17 Pyridinyl group increases polarity and potential for π-π interactions
N'-Hydroxy-2-(piperazin-1-yl)butanimidamide Piperazine (cyclic amine) 186.26 Cyclic amine improves solubility; used in biochemical research

Reactivity and Solubility

  • Hydrogen Bonding : Thiomorpholine and piperazine derivatives exhibit enhanced hydrogen bonding, critical for crystal packing and biological interactions .
  • Steric Effects : Bulky substituents (e.g., 2,2-dimethylpropyl) slow nucleophilic substitution kinetics compared to smaller groups like isopropyl .
  • Aromatic vs. Aliphatic Groups : Thienyl and pyridinyl substituents introduce conjugation, altering electronic properties and redox behavior compared to aliphatic analogs .

Key Research Findings

  • Thiomorpholine Derivatives : Exhibit unique dipole-dipole interactions and solvent-dependent reactivity, useful in coordination chemistry .
  • Steric Hindrance : 2,2-Dimethylpropyl analogs demonstrate reduced reaction rates in SN2 mechanisms, highlighting substituent effects on kinetics .
  • Thermal Stability : Thienyl-substituted amidoximes show higher melting points, suggesting stronger intermolecular forces .

Biological Activity

N'-Hydroxy-2-[(propan-2-yl)amino]ethanimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C5H12N4O\text{C}_5\text{H}_{12}\text{N}_4\text{O}

This compound features a hydroxylamine functional group, which is critical for its biological interactions.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to:

  • Inhibit Enzyme Activity : The compound binds to the active sites of various enzymes, thereby inhibiting their function. This mechanism is crucial for its potential therapeutic effects against diseases such as cancer and inflammation.
  • Modulate Cell Signaling Pathways : Research indicates that it may influence pathways related to apoptosis and cell cycle regulation, impacting cell proliferation and survival.

Anticancer Properties

Several studies have demonstrated the anticancer effects of this compound:

  • Inhibition of Tumor Cell Proliferation : In vitro studies have shown that this compound can significantly reduce the proliferation of various cancer cell lines, including neuroglioma cells. For instance, treatment with this compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM over 48 hours .
  • Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells through the activation of caspases, which are critical enzymes in the apoptosis pathway. This was evidenced by increased levels of cleaved PARP (Poly (ADP-ribose) polymerase), a marker of apoptosis, in treated cells compared to controls .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties:

  • Reduction of Inflammatory Cytokines : In animal models, administration of the compound led to a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Case Studies

  • Neuroglioma Study : A recent study evaluated the effects of this compound on H4 neuroglioma cells. Results indicated that the compound inhibited cell proliferation by 60% at a concentration of 15 µM after 72 hours, with associated changes in cell morphology indicative of apoptosis .
  • Animal Model for Inflammation : In a model of acute inflammation induced by carrageenan, treatment with this compound resulted in a 40% reduction in paw edema compared to untreated controls .

Comparison with Related Compounds

Compound NameStructure TypeBiological Activity
N'-Hydroxy-2-(isopropylsulfonyl)ethanimidamideSulfonamide derivativeModerate anticancer activity
N'-Hydroxy-2-(propan-2-yloxy)ethanimidamideEther derivativeLow anti-inflammatory effects

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